[2-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)phenyl]methanamine;hydrochloride
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Overview
Description
1-(2-Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylphenyl)methanamine is a complex organic compound that features a unique hexahydropyrrolo[1,2-a]pyrazine ring system. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 1-(2-hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylphenyl)methanamine involves several steps. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The initial step involves the formation of a pyrrole ring through the reaction of pyrrole with acyl (bromo)acetylenes in the presence of solid alumina at room temperature.
Addition of Propargylamine: The next step involves the addition of propargylamine to the acetylenes obtained in the previous step, resulting in the formation of N-propargylenaminones.
Intramolecular Cyclization: The final step is the intramolecular cyclization of the prepared propargylic derivatives, catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), to form the hexahydropyrrolo[1,2-a]pyrazine ring system.
Chemical Reactions Analysis
1-(2-Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents for substitution reactions include halogens and nucleophiles.
Scientific Research Applications
1-(2-Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylphenyl)methanamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylphenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound’s hexahydropyrrolo[1,2-a]pyrazine ring system allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
1-(2-Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylphenyl)methanamine can be compared with other similar compounds, such as:
Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one: This compound shares a similar hexahydropyrrolo[1,2-a]pyrazine ring system but differs in its functional groups and overall structure.
Pyrrolopyrazine Derivatives: These compounds contain the pyrrolopyrazine scaffold and exhibit various biological activities, including antimicrobial and kinase inhibitory properties.
The uniqueness of 1-(2-hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylphenyl)methanamine lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.
Properties
CAS No. |
1431965-81-9 |
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Molecular Formula |
C14H22ClN3 |
Molecular Weight |
267.80 g/mol |
IUPAC Name |
[2-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C14H21N3.ClH/c15-10-12-4-1-2-6-14(12)17-9-8-16-7-3-5-13(16)11-17;/h1-2,4,6,13H,3,5,7-11,15H2;1H |
InChI Key |
UEQXUSAXDDELGM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN(CCN2C1)C3=CC=CC=C3CN.Cl |
Origin of Product |
United States |
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